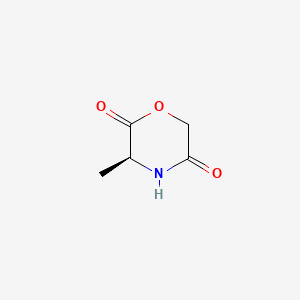

(S)-3-methylmorpholine-2,5-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

127094-71-7 |

|---|---|

Molecular Formula |

C5H7NO3 |

Molecular Weight |

129.115 |

IUPAC Name |

(3S)-3-methylmorpholine-2,5-dione |

InChI |

InChI=1S/C5H7NO3/c1-3-5(8)9-2-4(7)6-3/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1 |

InChI Key |

KNMQEWSKCAMAIM-VKHMYHEASA-N |

SMILES |

CC1C(=O)OCC(=O)N1 |

Synonyms |

2,5-Morpholinedione,3-methyl-,(3S)-(9CI) |

Origin of Product |

United States |

Chemical Transformations and Functional Derivatization of S 3 Methylmorpholine 2,5 Dione

Reactions Involving the Lactam and Lactone Moieties of the Cyclic Depsipeptide Core

The morpholine-2,5-dione (B184730) ring possesses two distinct reactive sites within its core: the amide (lactam) and ester (lactone) linkages. The differential reactivity of these functional groups allows for selective transformations under controlled conditions.

The lactone bond is generally more susceptible to nucleophilic attack than the lactam bond. For instance, methanolysis of certain complex natural products containing a diketomorpholine ring has been shown to selectively open the ring at the lactone moiety. nih.gov This susceptibility is fundamental to the ring-opening polymerization (ROP) of morpholine-2,5-diones, a common method to produce polydepsipeptides, which are biodegradable polymers with properties tunable for biomedical applications. nih.govacs.org The polymerization can be initiated by various catalysts, including organocatalysts, at ambient temperatures. acs.org

Conversely, the lactam bond can also be targeted. While generally more stable, the amide bond's reactivity can be influenced by reaction conditions. In the context of cyclic peptide chemistry, controlling the pH is a key factor in directing cyclization reactions. For example, in silver ion-assisted cyclizations of linear peptide precursors, lactonization (ester formation) is favored at a lower pH (around 4) where amino groups are protonated, while lactamization (amide formation) is favored at a slightly higher pH (5-5.7). acs.org Although this example pertains to larger peptide rings, the principle of pH-dependent reactivity of amino and carboxyl groups is broadly applicable.

The table below summarizes the general reactivity of the lactam and lactone moieties.

Table 1: General Reactivity of Lactam and Lactone Moieties in (S)-3-Methylmorpholine-2,5-dione

| Functional Group | Type | General Reactivity | Common Reactions |

|---|---|---|---|

| Lactone | Cyclic Ester | More susceptible to nucleophilic attack | Ring-opening polymerization, Hydrolysis, Methanolysis |

Introduction and Reactivity of Substituents at the C6 Position

The C6 position of the morpholine-2,5-dione ring is derived from an α-hydroxy acid and provides another site for introducing functionality. Substituents can be incorporated at this position to tailor the properties of the resulting molecule or polymer.

The synthesis of C6-substituted morpholine-2,5-diones is often achieved by starting with a substituted α-hydroxy acid. For example, a multi-step synthesis beginning with various aldehydes can be used to create a range of substituents at the C6 position through a Passerini-type reaction, which forms an N-(α-hydroxyacyl)-α-amino acid ester intermediate that can then be cyclized. acs.org

The nature of the substituent at the C6 position can significantly impact the properties and reactivity of the morpholine-2,5-dione. For instance, the introduction of hexyl groups at this position has been studied to create oligodepsipeptides with lower glass transition temperatures. nih.gov

The table below provides examples of substituents introduced at the C3 and C6 positions and the starting materials used.

Table 2: Examples of Substituents Introduced at C3 and C6 Positions in Morpholine-2,5-diones

| Position | Example Substituent | Corresponding Starting Material |

|---|---|---|

| C3 | Methyl | (S)-Alanine |

| C3 | Isopropyl | Valine |

| C3 | Benzyl (B1604629) | Phenylalanine |

| C6 | Hexyl | 2-hydroxyoctanoic acid derivative |

Synthesis of Defined Functionalized Morpholine-2,5-dione Derivatives

The synthesis of specifically functionalized morpholine-2,5-dione derivatives is a key area of research, enabling the creation of tailored monomers for polymerization and other applications. These syntheses often involve multi-step procedures and aim to incorporate functional groups that can be used for further modifications.

One common strategy involves the cyclization of a linear precursor. For example, an N-(α-hydroxyacyl)-α-amino acid can be cyclized to form the morpholine-2,5-dione ring. researchgate.net A general and optimized protocol for synthesizing these compounds from natural hydrophobic amino acids involves the reaction of the amino acid with chloroacetyl chloride, followed by an intramolecular cyclization. nih.gov

Functional groups can be introduced by using amino acids with protected side chains, such as Lys(Z) or Asp(OBzl), which carry benzyloxycarbonyl and benzyl ester protecting groups, respectively. nih.gov These protecting groups can be removed after the synthesis of the morpholine-2,5-dione or after polymerization to reveal reactive functional groups like amines or carboxylic acids. These functionalized polymers can then be used to attach other molecules. researchgate.net

Another approach allows for post-polymerization modification. For instance, morpholine-2,5-dione monomers containing functional groups that are unreactive during ring-opening polymerization can be prepared. This allows for the synthesis of a polymer backbone that can then be functionalized in a subsequent step, such as through a thiol-ene reaction. rsc.org

The table below outlines some synthetic routes to functionalized morpholine-2,5-dione derivatives.

Table 3: Synthetic Routes to Functionalized Morpholine-2,5-dione Derivatives

| Synthetic Strategy | Description | Key Intermediates |

|---|---|---|

| Cyclization of N-(α-haloacyl)-α-amino acids | A common method that can sometimes lead to racemization but often gives high yields. | N-(2-chloroacetamido) acid |

| Intramolecular transesterification | Cyclization of an N-(α-hydroxyacyl)-α-amino acid ester. | N-(α-hydroxyacyl)-α-amino acid ester |

| Passerini-type reaction route | A three-component reaction to form the linear precursor, allowing for diverse C6-substituents. | Isocyanide, Aldehyde, Amino Acid |

Ring Opening Polymerization Rop of S 3 Methylmorpholine 2,5 Dione

Foundational Principles and Mechanisms of Ring-Opening Polymerization

The ring-opening polymerization (ROP) of (S)-3-methylmorpholine-2,5-dione proceeds primarily through the cleavage of the more reactive ester bond within the six-membered ring. tandfonline.com This process leads to the formation of poly(ester amide)s with a regular, alternating sequence of α-hydroxy acid and α-amino acid residues. tandfonline.comutwente.nl The properties of the resulting polymer, such as molecular weight, crystallinity, and thermal characteristics, are influenced by the polymerization conditions and the catalytic system employed. utwente.nlhereon.de

Anionic Polymerization Pathways and Active Species

Anionic polymerization represents one pathway for the ROP of morpholine-2,5-dione (B184730) derivatives, although it is less commonly reported for this compound specifically compared to other methods. In general, anionic ROP involves the use of nucleophilic initiators that attack the cyclic monomer, leading to ring opening and the formation of a propagating anionic species. While literature on the specific anionic polymerization of this compound is sparse, related anionic copolymerizations of ε-caprolactone with lactams have been documented. utwente.nl

Organocatalytic Systems (e.g., DBU/Thiourea)

Organocatalytic systems have emerged as effective methods for the controlled ROP of morpholine-2,5-diones, offering a metal-free alternative. nih.govresearchgate.net A prominent example is the binary catalyst system of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea (B124793) (TU) cocatalyst. nih.govresearchgate.net This system is thought to operate through a dual activation mechanism where the thiourea activates the monomer via hydrogen bonding, and the base (DBU) activates the initiator or the growing polymer chain end. rsc.org

For instance, the ROP of (S)-3-benzylmorpholine-2,5-dione, a related derivative, using a DBU/TU system demonstrated high control over molar masses and dispersities. nih.gov Kinetic studies of this system revealed excellent end-group fidelity, which is crucial for the synthesis of well-defined block copolymers. nih.gov The use of a cyclooctyne-functionalized alcohol as an initiator with a DBU/TU system has also been shown to effectively initiate the polymerization of various morpholine-2,5-diones in a controlled manner. researchgate.net The amount of thiourea used is a critical factor in achieving good control over the polymerization. researchgate.net

Metal-Catalyzed Ring-Opening Polymerization (e.g., Stannous Octoate, Calcium Hydride)

Metal-based catalysts are widely used for the ROP of morpholine-2,5-diones. Stannous octoate (Sn(Oct)₂), a common initiator for the ROP of cyclic esters, is frequently employed for the polymerization of this compound and its derivatives. upc.eduutwente.nlnih.gov The polymerization is typically carried out in bulk at elevated temperatures, often just above the melting point of the monomer. upc.eduutwente.nl The most accepted mechanism for Sn(Oct)₂-catalyzed ROP is the "coordination-insertion" mechanism. hereon.de This involves the formation of a tin alkoxide as the active species, which then coordinates to the carbonyl oxygen of the ester group, leading to nucleophilic attack and ring opening. hereon.de

While effective, Sn(Oct)₂ can sometimes lead to polymers with relatively low molecular weights. nih.govrsc.org For example, the polymerization of (3S,6S)-3,6-dimethyl-morpholine-2,5-dione with Sn(Oct)₂ resulted in only low molecular weight oligomers. rsc.org Other tin-based initiators, such as 2,2-dibutyl-2-stanna-1,3-dioxepane (DSDOP), have been investigated and found to produce slightly higher molecular weights than Sn(Oct)₂, though the molecular weights were still not proportional to the monomer-to-initiator ratio. nih.govresearchgate.net

Calcium hydride (CaH₂) has also been used as a co-initiator, particularly in the presence of a hydroxyl-containing initiator like poly(ethylene glycol) (PEO). nih.govmdpi.com The proposed mechanism involves the formation of a calcium alkoxide from the reaction of CaH₂ with the alcohol, which then initiates the polymerization. nih.govmdpi.com Polymer yields with CaH₂-based systems are generally lower than those obtained with Sn(Oct)₂ under similar conditions. nih.govmdpi.com

Enzyme-Catalyzed Ring-Opening Polymerization (e.g., Lipase)

Enzyme-catalyzed ROP offers a green and highly selective alternative to metal-based and organocatalytic systems. upc.edumdpi.com Lipases, in particular, have been shown to effectively catalyze the ROP of morpholine-2,5-dione derivatives. upc.edumdpi.com The proposed mechanism involves the formation of an enzyme-activated monomer complex, which then reacts with an initiator (such as water or an alcohol) to begin the polymerization. mdpi.com

For example, porcine pancreatic lipase (B570770) (PPL) has been used to polymerize 6-(S)-methyl-morpholine-2,5-dione, yielding a biodegradable poly(ester amide) with a molecular weight of approximately 15 kDa. mdpi.com The configuration of the α-amino acid moiety in the monomer generally does not affect the enzyme-catalyzed polymerization, whereas the configuration of the α-hydroxy acid residue can have a strong influence. upc.educmu.edu A significant drawback of enzyme-catalyzed polymerization is that it can sometimes lead to lower molecular weight polymers compared to other methods and may require longer reaction times. nih.gov

Initiator Systems and Their Influence on Polymer Architecture

The choice of initiator plays a crucial role in the ROP of this compound, as it directly influences the architecture of the resulting polymer, including its molecular weight and end-group functionality. hereon.deutwente.nl The initiator can be a simple alcohol, a macroinitiator like poly(ethylene glycol), or even trace amounts of water present in the reaction system. hereon.denih.govhereon.de

Alcohol-Initiated Polymerization

Alcohols are commonly used as initiators in the ROP of morpholine-2,5-diones, particularly in conjunction with catalysts like Sn(Oct)₂. hereon.deutwente.nl The alcohol reacts with the catalyst to form the true initiating species, an alkoxide, which then attacks the cyclic monomer. hereon.de The use of a diol initiator, such as ethylene (B1197577) glycol or 1,8-octanediol, allows for the synthesis of telechelic polymers with hydroxyl groups at both ends of the polymer chain. hereon.dehereon.dersc.org

The molecular weight of the resulting polymer can be controlled by adjusting the molar ratio of the monomer to the initiator. nih.gov For instance, in Sn(Oct)₂-catalyzed polymerizations, the molecular weight of the polymorpholine-2,5-diones generally increases with an increasing monomer-to-initiator ratio. mdpi.com The use of macroinitiators, such as hydroxyl-functionalized poly(ethylene glycol) or poly(2-ethyl-2-oxazoline), enables the synthesis of amphiphilic block copolymers, where the polydepsipeptide block is covalently linked to a hydrophilic polymer block. nih.gov

Amino-Terminated Macroinitiators for Block Copolymer Synthesis

The synthesis of block copolymers utilizing this compound can be effectively achieved using amino-terminated macroinitiators. This approach allows for the creation of well-defined block copolymers with tailored properties.

A notable example is the synthesis of PMMD-b-PEG-b-PMMD triblock copolymers. mdpi.comacs.org In this process, amino-terminated poly(ethylene glycol) (PEG) acts as a macroinitiator for the ROP of 3-methylmorpholine-2,5-dione (B3014133). mdpi.comacs.org The polymerization is typically conducted at elevated temperatures, for instance at 140°C for 10 hours. mdpi.comacs.org The resulting block copolymers are amorphous, and their glass transition temperature can be modulated by altering the length of the PEG block. acs.orgresearchgate.net Specifically, a higher content of the PEG block leads to a decrease in the glass transition temperature. researchgate.net

This method has been extended to create more complex architectures. For instance, a series of biodegradable triblock copolymers, namely poly(ethylene glycol)-poly(L-lactide)-poly(3(S)-methyl-morpholine-2,5-dione) (mPEG-PLLA-PMMD), have been synthesized. nih.gov These copolymers have shown potential as self-assembling micelle delivery systems for therapeutic agents like paclitaxel. nih.gov

The use of amino-terminated macroinitiators is not limited to PEG. Other polymers can be functionalized with amino end-groups to initiate the polymerization of this compound, opening avenues for a wide range of block copolymers with diverse properties and applications. iiserpune.ac.in

Kinetic Studies of Polymerization and Control over Polymer Characteristics

Understanding the kinetics of the ring-opening polymerization of this compound is crucial for controlling the characteristics of the resulting polymers, such as molecular weight and dispersity.

Analysis of Monomer Conversion and Polymerization Rates

The polymerization of this compound can be initiated by various catalysts, with stannous octoate being a commonly used option. utwente.nl The reaction is typically performed in the melt at temperatures above the monomer's melting point. utwente.nl

Kinetic studies have revealed that the monomer this compound is significantly more reactive than other morpholine-2,5-dione derivatives. utwente.nl For example, during melt polymerization, a solid polymer can form rapidly, suggesting a fast polymerization rate. utwente.nl In one study, a 95% conversion to a high-molecular-weight polymer was achieved in just 90 minutes. utwente.nl In contrast, other substituted morpholine-2,5-diones may require up to 48 hours to achieve high conversions.

The polymerization rate can be influenced by factors such as temperature and the type of initiator or catalyst used. For instance, increasing the polymerization temperature from 80°C to 110°C in a solution polymerization led to a slight increase in monomer conversion. hereon.de However, bulk polymerization at 140°C resulted in a much more significant increase in conversion. hereon.de

Organocatalytic systems have also been explored. For example, a binary catalyst system of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea (TU) co-catalyst has demonstrated high control over the polymerization, with predictable molar masses and low dispersities achieved at conversions up to nearly 80%. nih.gov

Strategies for Achieving Controlled Molecular Weights and Low Dispersities

Achieving well-defined polymers with controlled molecular weights and low dispersities (Đ) is a key objective in polymer synthesis. For the ROP of this compound, several strategies have been employed.

The choice of initiator and catalyst system plays a pivotal role. While traditional catalysts like stannous octoate can produce high molecular weight polymers, achieving narrow molecular weight distributions can be challenging. utwente.nl The use of initiators like 2,2-dibutyl-2-stanna-1,3-dioxepane (DSDOP) has been investigated, but the resulting molecular weights were not always proportional to the monomer-to-initiator ratio. nih.gov

Organocatalysis has emerged as a powerful tool for controlled polymerization. The use of a binary catalyst system, such as DBU/TU, allows for a high degree of control over the polymerization process, leading to polymers with predictable molecular weights and dispersities below 1.2. researchgate.netnih.gov Kinetic studies of such systems show a linear increase in molar mass with conversion, which is characteristic of a controlled polymerization. nih.gov However, at higher conversions (above 50%), an increase in dispersity may be observed, potentially due to side reactions like transesterification. researchgate.net

| Catalyst/Initiator System | Monomer | Conditions | Conversion (%) | Mn ( g/mol ) | Đ | Reference |

| Stannous octoate | This compound | Melt, >mp | 95 | High | - | utwente.nl |

| DBU/TU | (S)-3-benzylmorpholine-2,5-dione | M/I/DBU/TU = 100/1/1/10 | ~80 | Controlled | <1.2 | nih.gov |

| TBD | Alkyl-substituted morpholine-2,5-diones | M/I/TBD = 100/1/0.5 | >50 | Controlled | <1.2 | researchgate.net |

| Sn(Oct)2/EG | (3S)-sec-butyl-morpholine-2,5-dione | 140 °C | - | - | - | hereon.de |

| Sn(IV) alkoxide | (3S)-sec-butyl-morpholine-2,5-dione | 140 °C | - | - | - | hereon.de |

This table provides illustrative data from various studies and may not be directly comparable due to differing experimental conditions.

Synthesis of Polydepsipeptides and Diverse Copolymer Architectures

The versatility of this compound as a monomer allows for the synthesis of not only homopolymers but also a wide range of copolymers with diverse architectures, leading to materials with tunable properties.

Homopolymerization to Poly(3-methylmorpholine-2,5-dione) (PMMD)

The homopolymerization of this compound yields poly(3-methylmorpholine-2,5-dione) (PMMD), a biodegradable polydepsipeptide. utwente.nlmdpi.com This polymerization is typically carried out as a ring-opening polymerization in the melt, often initiated by catalysts like stannous octoate. utwente.nl The resulting PMMD is an alternating copolymer of (S)-alanine and glycolic acid. utwente.nl

The properties of PMMD can be influenced by the polymerization conditions. For instance, rapid polymerization can lead to high molecular weight, semi-crystalline PMMD. utwente.nl In contrast, other polymerization conditions might result in amorphous polymers. utwente.nl The synthesis of well-defined PMMD is a prerequisite for its use in more complex macromolecular structures like block copolymers. mdpi.com

Copolymerization with Cyclic Esters (e.g., Lactide, Caprolactone)

Copolymerization of this compound with cyclic esters such as lactide and ε-caprolactone provides a powerful strategy to create biodegradable copolymers with a broad spectrum of properties. utwente.nlutwente.nl These properties, including hydrophilicity, crystallinity, degradation rate, and mechanical strength, can be tailored by adjusting the comonomer composition. utwente.nl

The copolymerization is often conducted in the bulk using stannous octoate as a catalyst. utwente.nl For example, copolymers of ε-caprolactone and various morpholine-2,5-dione derivatives have been synthesized with molecular weights ranging from 10,000 to 83,000 g/mol . utwente.nl The molecular weight of these copolymers tends to decrease as the proportion of the morpholine-2,5-dione in the feed increases. utwente.nl

NMR analysis of these copolymers often indicates a random distribution of the different monomer units along the polymer chain, which can be a result of transesterification reactions occurring during the polymerization process. utwente.nl The crystallinity of the resulting copolymers is also highly dependent on their composition. For instance, in copolymers of ε-caprolactone and morpholine-2,5-diones, semi-crystalline materials are obtained when the mole fraction of the depsipeptide units is below 0.20, while higher proportions lead to amorphous copolymers. utwente.nl

Copolymerizations with lactide have also been extensively studied. nih.govnih.gov For example, poly(L-lactic acid-co-L-lysine(Z)) has been synthesized by the copolymerization of a lysine-containing morpholine-2,5-dione derivative with lactide. nih.gov Furthermore, terpolymers have been created, such as poly(lactide-co-glycolide-co-3(S)-methyl-morpholine-2,5-dione), which have been processed into nanofibrous scaffolds for tissue engineering applications. nih.gov

| Comonomer 1 | Comonomer 2 | Catalyst | Molecular Weight (Mn, g/mol ) | Crystallinity | Reference |

| ε-Caprolactone | Morpholine-2,5-dione derivatives | Stannous octoate | 10,000 - 83,000 | Decreases with increasing depsipeptide content | utwente.nl |

| Lactide | 3(S)-benzyloxycarbonylaminobutyl-6(S)-methylmorpholine-2,5-dione | Sn(II) salt | Dependent on composition | - | nih.gov |

| L-Lactide | Glycolide, 3(S)-methyl-2,5-morpholinedione | Stannous octoate | - | - | nih.gov |

This table summarizes findings from different copolymerization studies and highlights the tunability of copolymer properties.

Synthesis of Alternating and Block Copolymers

The ring-opening polymerization (ROP) of this compound, also known as MMD, is a versatile method for creating polydepsipeptides, which are alternating copolymers of α-amino acids and α-hydroxy acids. researchgate.net This process allows for the synthesis of complex macromolecular architectures, including alternating and block copolymers, by copolymerizing MMD with other cyclic monomers or by using macroinitiators.

The synthesis of novel copolymers has been successfully achieved through the ring-opening polymerization of (S)-3-methyl-morpholine-2,5-dione (MMD) with comonomers such as 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (B1251426) (MBC). hep.com.cn These reactions, typically catalyzed by stannous octoate, yield amorphous copolymers whose properties, like glass transition temperature, can be tuned by adjusting the comonomer content. hep.com.cn For instance, increasing the MBC content in the copolymer leads to a higher glass transition temperature. hep.com.cn

Block copolymers, which possess distinct segments of different polymers, can be synthesized using macroinitiators. A common strategy involves using hydroxyl-terminated polymers like poly(ethylene glycol) (PEG) or poly(2-ethyl-2-oxazoline) (PEtOx) to initiate the ROP of morpholine-2,5-dione derivatives. db-thueringen.denih.gov This results in the formation of amphiphilic block copolymers, where the polydepsipeptide block provides a hydrophobic segment and the macroinitiator forms a hydrophilic segment. db-thueringen.de For example, ABA-type block copolymers, such as PMMD-b-PEG-b-PMMD, have been synthesized by initiating the ROP of 3-methylmorpholine-2,5-dione with amino-terminated PEG. nih.gov

Copolymerization of morpholine-2,5-dione derivatives with other cyclic esters like ε-caprolactone or lactide is another effective route to new biodegradable poly(ester-amide)s. uliege.beutwente.nl These copolymerizations, often initiated with stannous octoate, can produce random copolymers. utwente.nl The properties of the resulting materials, such as crystallinity, are dependent on the comonomer ratio. For example, incorporating more than 20 mole percent of depsipeptide units into poly(ε-caprolactone) results in an amorphous copolymer. utwente.nl

The choice of catalyst and initiator is crucial for controlling the polymerization and the final properties of the copolymers. While stannous octoate is widely used, organocatalytic systems, such as a binary system of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea (TU) cocatalyst, have been employed for the ROP of related morpholine-2,5-diones, offering good control over molecular weight and dispersity. db-thueringen.denih.gov

| Monomer(s) | Catalyst/Initiator | Reaction Conditions | Resulting Copolymer | Key Findings | Reference |

|---|---|---|---|---|---|

| (S)-3-methyl-morpholine-2,5-dione (MMD) and 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (MBC) | Stannous octoate | Bulk polymerization | Amorphous random copolymer P(MMD-co-MBC) | Glass transition temperature increases with MBC content. | hep.com.cn |

| 3-methylmorpholine-2,5-dione | Amino-terminated PEG | 140 °C, 10 hours | PMMD-b-PEG-b-PMMD block copolymer | Introduction of a hydrophilic PEG block enhances hydrophilicity. | nih.gov |

| (S)-3-benzylmorpholine-2,5-dione (PheG) | DBU/TU binary system with PEG-OH or PEtOx-OH macroinitiator | Room temperature | Amphiphilic block copolymers (PEG-b-PPheG and PEtOx-b-PPheG) | Organocatalyzed ROP allows for controlled synthesis of well-defined block copolymers. | db-thueringen.de |

| Morpholine-2,5-dione derivatives and ε-caprolactone | Stannous octoate | Bulk polymerization | Random poly(ester-amide)s | Copolymers with >20% depsipeptide units are amorphous. Molecular weight decreases with higher morpholine-2,5-dione content. | utwente.nl |

| 3(S)-isopropyl-morpholine-2,5-dione and DL-lactide | Not specified | Copolymerization | Random copolymer | The glass transition temperature of the copolymer decreases as the mole fraction of DL-lactide increases. | uliege.be |

Depolymerization and Chemical Recycling Methodologies for Polydepsipeptides

The development of sustainable polymers necessitates not only efficient synthesis but also effective end-of-life solutions. Chemical recycling, which involves the conversion of polymer waste back into monomers or other valuable chemicals, is a highly promising strategy for creating a circular economy for plastics. cefic.orgplasticseurope.org Polydepsipeptides, derived from monomers like this compound, are designed to be biodegradable and, in many cases, chemically recyclable. researchgate.netresearchgate.net

Depolymerization is a key chemical recycling process where a polymer is broken down into its constituent monomers. cefic.org For polyesters and polydepsipeptides, this is often achieved through hydrolysis, alcoholysis, or catalyzed thermal degradation. researchgate.netmdpi.com The goal is to recover the original monomer in high purity, allowing it to be repolymerized into a virgin-quality polymer, thus closing the material loop. researchgate.net

Research into the chemical recycling of polyesters like poly(lactic acid) (PLA) provides a valuable framework for developing methodologies for polydepsipeptides. researchgate.netmdpi.com For PLA, efficient chemical recycling has been achieved through catalytic depolymerization to yield the lactide monomer. researchgate.net This "polymer-to-polymer" strategy is a key goal for sustainable materials. researchgate.net

For polydepsipeptides, the design of closed-loop recyclable polymers has been demonstrated with 6-alkyl-substituted morpholine-2,5-diones. researchgate.net The resulting poly(ester-amide)s can be depolymerized back to the original monomers, which can then be isolated and repolymerized. researchgate.net This process highlights the potential for creating truly circular materials from the morpholine-2,5-dione monomer family.

Enzymatic degradation is another avenue for the chemical recycling of related polymers. For example, poly(ester-urethane)s have been successfully degraded into cyclic oligomers using lipases under dilute conditions. mdpi.com This biocatalytic approach offers a mild and selective method for polymer breakdown. The principles of depolymerization are often based on shifting the monomer-polymer equilibrium. For ring-opening polymerizations, the process is often reversible. By adjusting conditions such as temperature, pressure, and catalyst concentration, the equilibrium can be shifted from polymerization to depolymerization. researchgate.net

| Polymer Type | Methodology | Conditions | Products | Key Findings | Reference |

|---|---|---|---|---|---|

| Poly(ester-amide)s from 6-alkyl-substituted morpholine-2,5-diones | Closed-loop chemical recycling | Not specified | Original morpholine-2,5-dione monomers | Demonstrates the feasibility of creating recyclable polymers from this monomer class. | researchgate.net |

| Poly(lactic acid) (PLA) | Catalytic depolymerization | Various catalysts (e.g., organometallic complexes) and conditions. | Lactide monomer | Serves as a model system for the chemical recycling of biodegradable polyesters. | researchgate.netresearchgate.netmdpi.com |

| Poly(ester-urethane)s (PEEU) | Enzymatic degradation (lipase) | Dilute solution in anisole, 110 °C, 72 h | Cyclic oligomers | Demonstrates the potential of biocatalysis for chemical recycling. Depolymerization is favored under dilute conditions. | mdpi.com |

| General Polyesters | Hydrolysis/Alcoholysis | Varies (e.g., high temperature for hydrolysis, catalysts like FeCl₃ for methanolysis) | Monomers (e.g., lactic acid, methyl lactate) | A common and effective method for breaking down polyesters into their chemical constituents. | mdpi.com |

Spectroscopic and Advanced Analytical Characterization in Research of S 3 Methylmorpholine 2,5 Dione and Its Polymeric Products

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (S)-3-methylmorpholine-2,5-dione and its polymers. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

For the monomer, this compound, ¹H NMR spectra typically show characteristic signals corresponding to the different protons in the ring structure. For instance, a quartet for the proton on the chiral carbon (CH-CH₃), a doublet for the methyl protons (CH-CH₃), and signals for the methylene (B1212753) protons of the glycolic acid moiety are expected. hereon.defau.edu The chemical shifts and coupling constants of these signals provide definitive structural confirmation. In one study, the ¹H NMR spectrum in DMSO-d6 showed a singlet at 8.53 ppm for the NH proton, a quartet between 4.92 and 4.54 ppm for the O-CH₂ protons, a quartet at 4.30 ppm for the NH-CHCH₃ proton, and a doublet at 1.33 ppm for the CH₃ protons. hereon.de

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum of this compound will exhibit distinct peaks for the carbonyl carbons of the ester and amide groups, the chiral carbon, the methyl carbon, and the methylene carbon. utwente.nl This analysis helps to confirm the successful synthesis of the monomer and its purity.

In the case of the resulting polydepsipeptides, NMR is instrumental in confirming the ring-opening polymerization and determining the polymer's microstructure. utwente.nlmdpi.com The disappearance of the monomer peaks and the appearance of new signals corresponding to the repeating units in the polymer chain are monitored. For copolymers, ¹H NMR can be used to determine the molar composition by comparing the integration of characteristic signals from each monomer unit. utwente.nl For example, in copolymers with ε-caprolactone, the signal intensities of the OCH₂ moieties of the ε-oxycaproyl units and the OCH or OCH₂ signals of the depsipeptide moieties are used for this calculation. utwente.nl Furthermore, ¹³C NMR sequence analysis can reveal the random or blocky nature of the copolymers. utwente.nlutwente.nl

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Solvent |

| NH | 8.53 | singlet | DMSO-d6 hereon.de |

| O-CH₂ | 4.92 - 4.54 | quartet | DMSO-d6 hereon.de |

| NH-CHCH₃ | 4.30 | quartet | DMSO-d6 hereon.de |

| CHCH₃ | 1.33 | doublet | DMSO-d6 hereon.de |

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound and its polymeric products.

For the monomer, high-resolution mass spectrometry (HRMS) provides a precise mass measurement, which can be compared to the calculated theoretical mass to confirm the chemical formula. rsc.org Electrospray ionization (ESI-MS) is a soft ionization technique commonly used for this purpose, where the molecule is typically observed as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. hereon.dersc.org For instance, the ESI-MS of this compound has shown a signal corresponding to the sodium adduct [M+Na]⁺. rsc.org

In the analysis of the resulting polymers, mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, is invaluable for characterizing the polymer chains. cambridge.org This technique allows for the determination of the molecular weight distribution and the identification of the repeating units and end-groups of the polymer chains. mdpi.comresearchgate.net ESI-MS can also be used to confirm the successful synthesis of block copolymers by identifying the masses of the different blocks. diva-portal.org

Table 2: Mass Spectrometry Data for this compound

| Technique | Ion | Calculated m/z | Observed m/z |

| ESI-MS | [M+Na]⁺ | 226.0691 | 226.0694 rsc.org |

| ESI-MS | [MH]⁺ | 199.1208 | 199.1205 hereon.de |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound and its polymers. The IR spectrum provides a unique fingerprint of the molecule based on the vibrational frequencies of its chemical bonds.

For the this compound monomer, the IR spectrum will show characteristic absorption bands for the N-H bond of the amide, the C=O stretching vibrations of the ester and amide groups (Amide I band), and the N-H bending vibration (Amide II band). hereon.dersc.org Typically, the ester carbonyl stretch appears at a higher wavenumber (around 1740-1750 cm⁻¹) than the amide carbonyl stretch (around 1680-1690 cm⁻¹). hereon.dersc.org

Upon polymerization, changes in the IR spectrum are observed. While the characteristic amide and ester bands remain, their positions and shapes might shift slightly due to the different chemical environment in the polymer chain. mdpi.comresearchgate.net IR spectroscopy is also useful for confirming the incorporation of different monomers in copolymers by observing the characteristic bands of each component. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching | ~3196 - 3313 hereon.dersc.org |

| C=O (Ester) | Stretching | ~1740 - 1746 hereon.dersc.org |

| C=O (Amide) | Amide I | ~1683 - 1691 hereon.dersc.org |

| N-H | Amide II | ~1546 - 1558 hereon.dersc.org |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a sample of this compound. nih.govnih.gov The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's chemical formula (C₅H₇NO₃). cymitquimica.com

This comparison serves as a crucial verification of the compound's purity and stoichiometry. A close agreement between the experimental and theoretical values provides strong evidence that the synthesized compound is indeed this compound and is free from significant impurities. utwente.nlnih.gov Any significant deviation could indicate the presence of residual solvents, starting materials, or byproducts. This technique is particularly important in the initial characterization of a newly synthesized batch of the monomer.

Table 4: Elemental Composition of this compound

| Element | Theoretical Mass % |

| Carbon (C) | 46.51 |

| Hydrogen (H) | 5.46 |

| Nitrogen (N) | 10.85 |

| Oxygen (O) | 37.18 |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymers derived from this compound. fau.eduutwente.nlnih.gov

GPC separates polymer molecules based on their size in solution. acs.org Larger molecules elute faster than smaller molecules. By calibrating the instrument with polymer standards of known molecular weights, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) of the synthesized polydepsipeptides can be determined. cambridge.orgrsc.org

This information is critical as the molecular weight and its distribution significantly influence the mechanical properties, degradation rate, and drug release kinetics of the resulting biomaterials. utwente.nl Researchers use GPC to monitor the progress of polymerization reactions and to tailor the polymer properties for specific applications. For instance, studies have reported the synthesis of poly((S)-alanine-alt-glycolic acid) with molecular weights ranging from 0.9 x 10⁴ to 1.4 x 10⁴ g/mol as determined by GPC. utwente.nl

Theoretical and Computational Studies on S 3 Methylmorpholine 2,5 Dione Systems

Conformational Analysis of the Morpholine-2,5-dione (B184730) Ring System

The six-membered morpholine-2,5-dione ring is not planar and can adopt various conformations. Understanding the preferred conformation is crucial as it influences the molecule's physical properties and reactivity.

Ring Conformation: Computational studies on alkyl-substituted morpholine-2,5-diones have revealed that the heterocyclic ring system typically crystallizes in a boat-like conformation. researchgate.net This arrangement is a key structural characteristic of this class of compounds.

Diastereomers and Tautomers: For substituted morpholine-2,5-diones like 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione, a close structural analog, Density Functional Theory (DFT) calculations have been employed to study the structure and relative stability of its diastereoisomers and tautomers. researchgate.netdaneshyari.com These studies, conducted in both the gas phase and in polar media, consistently find that the keto forms are more stable than the enol tautomers. researchgate.net This theoretical finding is supported by experimental evidence from IR spectra, indicating that the keto form is what predominantly exists in real systems. researchgate.net

Table 1: Summary of Conformational and Stability Studies

| Studied Aspect | Compound System | Method | Key Finding | Citation |

|---|---|---|---|---|

| Ring Conformation | Alkyl-substituted morpholine-2,5-diones | X-ray Crystallography | The heterocyclic ring adopts a boat-like conformation. | researchgate.net |

| Tautomeric Stability | 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione | DFT (B3LYP/6-311++G**) | The keto form is energetically more stable than the enol form. | researchgate.net |

| Diastereomer Stability | 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione | DFT Calculations | The relative stability of different diastereomers can be calculated and predicted. | researchgate.netdaneshyari.com |

Elucidation of Reaction Mechanisms via Computational Chemistry (e.g., DFT Studies)

Computational chemistry, particularly Density Functional Theory (DFT), provides a molecular-level view of reaction pathways, transition states, and electronic structure changes.

Mechanism of Action: In a study on the antioxidant activity of related cyclodidepsipeptides, DFT calculations were used to propose a likely mechanism. chem-soc.si The calculations, using the UB3LYP functional and the 6–311++G** basis set, suggested that the antioxidant action proceeds via hydrogen atom abstraction from the activated C-H group at the 3-position of the morpholinedione ring. chem-soc.si

Anion Formation: The structural and spectral changes that occur when a morpholine-2,5-dione derivative forms an anion have been investigated using both IR spectroscopy and DFT calculations. researchgate.netdaneshyari.com These studies can describe the resulting variations in electron charge distribution and shifts in IR frequencies, correlating theoretical models with experimental data. daneshyari.com

Investigation of Stereoselectivity and Chirality Transfer in Reactions

The stereochemistry of (S)-3-methylmorpholine-2,5-dione is a critical feature, and maintaining this chirality during chemical transformations is often a primary goal. However, certain reaction conditions can compromise stereochemical integrity.

Racemization during Synthesis: One of the common synthetic routes to morpholine-2,5-diones is the cyclization of N-(α-haloacyl)-α-amino acids. researchgate.net Research has shown that this method can lead to a degree of racemization when optically active precursors are used. daneshyari.comresearchgate.net Specifically, during the cyclization step, the stereogenic center at the C6 position of the heterocycle can be affected, potentially leading to a mixture of diastereomers instead of a single, pure stereoisomer. daneshyari.com

Modeling of Polymerization Kinetics and Thermodynamics

Computational modeling is a powerful tool for understanding the ring-opening polymerization (ROP) of morpholine-2,5-dione monomers to form polydepsipeptides. These models help to predict polymerizability, reaction rates, and the properties of the resulting polymers.

Mechanism of Ring-Opening: The morpholine-2,5-dione ring contains both an amide and an ester bond. A key question is which bond cleaves during ROP. Analysis of the resulting polymers by 13C NMR, combined with the general understanding of lactam and lactone polymerization, indicates that the ring-opening polymerization of these monomers most likely proceeds through the cleavage of the ester bond. utwente.nl

Kinetic Studies: The kinetics of the ROP of various alkyl-substituted morpholine-2,5-diones have been investigated experimentally, providing data that can be used to build and validate computational models. researchgate.net Studies have explored the influence of monomer concentration, solvent, and catalyst type on the polymerization process. researchgate.net For instance, the enzyme porcine pancreatic lipase (B570770) has been used to catalyze the ROP of 6-(S)-methyl-morpholine-2,5-dione, yielding a polymer with a molecular weight of about 15 kDa. mdpi.com

Thermodynamic Approach: A comprehensive understanding of polymerization requires a combination of microscopic (molecular models) and macroscopic (thermodynamics) approaches. dss.go.th Thermodynamic modeling can help predict the equilibrium between the monomer and polymer, which is a crucial factor in achieving high-molecular-weight polymers. High dependency on equilibrium monomer concentrations has been noted in the polymerization of morpholine-2,5-dione derivatives. researchgate.net

Table 2: Findings from Polymerization Studies

| Study Focus | Monomer | Method/Catalyst | Key Finding | Citation |

|---|---|---|---|---|

| Polymerization Mechanism | Morpholine-2,5-dione derivatives | 13C NMR Analysis | Ring-opening likely occurs via cleavage of the ester bond. | utwente.nl |

| Biocatalytic ROP | 6-(S)-methyl-morpholine-2,5-dione | Porcine Pancreatic Lipase | Achieved 68% yield and a molecular weight of ~15 kDa. | mdpi.com |

| Kinetic Investigation | Alkyl-substituted morpholine-2,5-diones | TBD Organocatalyst | Polymerization is influenced by monomer concentration, solvent, and catalyst. | researchgate.net |

Future Research Directions and Outlook in the Chemical Sciences

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on creating more sustainable and efficient methods for synthesizing (S)-3-methylmorpholine-2,5-dione and its derivatives. Traditional synthesis often involves multiple steps, including the N-acylation of an amino acid with a haloacetyl halide, followed by a ring-closure reaction. utwente.nlresearchgate.net While effective, these methods can have drawbacks such as low yields and the potential for racemization. utwente.nlresearchgate.net

A promising area of research is the valorization of protein-rich waste to produce these monomers, which would be a significant step towards a circular bioeconomy. acs.orgnih.gov Research has demonstrated the feasibility of producing a range of morpholine-2,5-diones from hydrophobic amino acids, and even from a blend of these amino acids, which could simplify the process and reduce costs. acs.orgnih.gov

Optimization of the cyclization step is also crucial. Studies have investigated various bases and solvents to improve the yield and purity of the resulting monomer. For instance, using sodium bicarbonate as a base in dimethylformamide (DMF) has shown promising results for producing leucine-derived morpholine-2,5-diones. nih.gov

The development of one-pot synthesis methods, where multiple reaction steps are carried out in the same vessel, could also enhance the efficiency and sustainability of producing this compound. researchgate.net This approach minimizes waste and energy consumption, aligning with the principles of green chemistry.

Table 1: Comparison of Synthetic Routes for Morpholine-2,5-diones

| Synthetic Route | Description | Advantages | Challenges | References |

| N-acylation & Ring Closure | N-acylation of an amino acid (e.g., (S)-alanine) with a haloacetyl halide, followed by intramolecular cyclization. | Well-established method. | Can have low yields and risk of racemization. | utwente.nlresearchgate.net |

| From Protein-Rich Waste | Valorization of hydrophobic amino acids from protein waste to produce morpholine-2,5-diones. | Highly sustainable, potential for cost reduction. | Requires efficient separation and purification of amino acids. | acs.orgnih.gov |

| Optimized Cyclization | Use of optimized bases and solvents (e.g., NaHCO3 in DMF) to improve yield and purity. | Higher yields and purity of the final product. | Optimization may be specific to the starting amino acid. | nih.gov |

| One-Pot Synthesis | Combining multiple reaction steps into a single reaction vessel to improve efficiency. | Reduced waste, energy, and time. | Requires careful control of reaction conditions. | researchgate.net |

Exploration of Unconventional Polymerization Pathways and Catalysts

The ring-opening polymerization (ROP) of morpholine-2,5-diones is the primary method for producing polydepsipeptides. nih.gov While metal-based catalysts like stannous octoate (Sn(Oct)₂) are commonly used, there is a growing interest in exploring alternative, more sustainable catalysts. nih.govnih.govkorea.ac.kr

Organocatalysis has emerged as a powerful tool for the controlled polymerization of morpholine-2,5-diones. acs.orgd-nb.info Binary catalyst systems, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) combined with a thiourea (B124793) (TU) cocatalyst, have demonstrated excellent control over polymer molecular weights and low dispersities. acs.orgacs.orgd-nb.info These systems allow for the synthesis of well-defined homopolymers and block copolymers. d-nb.info

Enzymatic polymerization, particularly using lipases, offers a green alternative for the synthesis of biodegradable polyesters. nih.gov This method proceeds under mild reaction conditions and offers high selectivity, reducing the formation of byproducts. nih.gov The application of enzymatic ROP to this compound could lead to the production of high-purity polydepsipeptides with tailored properties.

Another area of exploration is the use of catalyst complexes, such as those formed between Sn(Oct)₂ and initiators like 2-hydroxyethyl sulfide. d-nb.info These complexes can provide better control over the polymerization and allow for the introduction of specific functional groups at the polymer chain ends. d-nb.info

Table 2: Polymerization Catalysts for Morpholine-2,5-diones

| Catalyst Type | Examples | Advantages | Disadvantages | References |

| Metal-based | Stannous octoate (Sn(Oct)₂), Aluminum isopropoxide | High efficiency, widely used. | Potential for metal contamination in the final polymer. | nih.govnih.govkorea.ac.kr |

| Organocatalysts | DBU/Thiourea | Excellent control over polymerization, metal-free. | May require specific reaction conditions and co-catalysts. | acs.orgacs.orgd-nb.info |

| Enzymes | Lipases | Mild reaction conditions, high selectivity, sustainable. | Can be slower than metal-based catalysts. | nih.gov |

| Catalyst Complexes | Sn(Oct)₂/2-hydroxyethyl sulfide | Better control, allows for end-group functionalization. | Synthesis of the complex adds an extra step. | d-nb.info |

Design of Advanced Functionalized Monomers for Precision Polymer Synthesis

The properties of polydepsipeptides can be precisely tuned by introducing functional groups into the morpholine-2,5-dione (B184730) monomer. This allows for the creation of polymers with specific characteristics, such as increased hydrophilicity or the ability to attach bioactive molecules. utwente.nlacs.org

For instance, monomers can be synthesized from amino acids with protected side chains, such as L-aspartic acid, L-lysine, or L-cysteine. utwente.nl After polymerization, the protecting groups can be removed to yield polymers with pendant carboxylic acid, amine, or thiol groups, respectively. utwente.nl These functional groups can then be used for further chemical modifications.

Post-polymerization modification is another powerful strategy for creating functional polydepsipeptides. epfl.ch This approach involves polymerizing a monomer with a reactive handle, such as an allyl group, and then modifying this group after the polymer has been formed. epfl.ch Thiol-ene "click" chemistry is a highly efficient method for this type of modification. epfl.ch

The synthesis of block copolymers is another important area of research. By using macroinitiators like poly(ethylene glycol) (PEG), it is possible to create amphiphilic block copolymers with both hydrophobic and hydrophilic segments. d-nb.infonih.gov These materials can self-assemble into micelles and are promising for drug delivery applications. nih.govdntb.gov.ua

Integration with Emerging Fields of Organic and Polymer Chemistry

The development of advanced materials from this compound and related monomers will benefit from integration with emerging fields in chemistry.

Flow Chemistry: The use of microreactors for the continuous flow synthesis of biodegradable polymers offers several advantages over traditional batch processes. acs.org Flow chemistry can lead to accelerated polymerization rates, better control over molecular weights, and higher end-group fidelity. acs.org This technology provides a green and scalable platform for the production of polydepsipeptides.

Computational Modeling: Computational approaches are becoming increasingly important in the design and manufacturing of biodegradable polymers. researchgate.netuq.edu.au Multiscale simulations and machine learning can be used to model biopolymer structures, predict their properties, and understand their behavior. researchgate.netuq.edu.aursc.org This can accelerate the development of new materials by reducing the need for extensive experimental work. For example, computational models can predict the hydrolytic degradation of polyester-based scaffolds, which is crucial for biomedical applications. mdpi.com

Sustainable Materials Science: There is a strong drive to develop polymers from renewable resources that are also biodegradable. Morpholine-2,5-diones derived from amino acids are a prime example of this trend. researchgate.net Future research will likely focus on creating fully sustainable lifecycles for these materials, including closed-loop recycling processes where the polymer can be broken down back to its monomer. consensus.app

Q & A

Q. What computational tools integrate with experimental data to predict the behavior of this compound derivatives?

- Methodological Answer :

- Molecular Dynamics (MD) simulations model polymer chain interactions in biological environments.

- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- COMSOL Multiphysics® simulates drug release kinetics from copolymer matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.